molecular formula C15H20Cl2N2O4 B2766606 2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-propoxyphenyl)methyl]acetamide CAS No. 618862-69-4

2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-propoxyphenyl)methyl]acetamide

Cat. No.: B2766606
CAS No.: 618862-69-4
M. Wt: 363.24
InChI Key: CXBJCNCTFQNVSA-UHFFFAOYSA-N
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Description

The compound is a chloroacetamide derivative. Chloroacetamides are a class of compounds that contain a chloroacetyl group (-COCH2Cl). They are used in various applications, including as herbicides and in the manufacturing of pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, chloroacetamides can generally be produced by the reaction of chloroacetyl chloride with a suitable amine .


Chemical Reactions Analysis

Chloroacetamides can undergo various reactions due to the presence of the reactive chloroacetyl group. They can react with amines, alcohols, and water, generating hydrochloric acid .

Scientific Research Applications

Metabolic Pathways in Herbicide Use

Research has shown that similar chloroacetamide herbicides undergo complex metabolic processes, leading to the production of potentially carcinogenic compounds. For instance, acetochlor and alachlor, both chloroacetamide herbicides, metabolize into compounds like CDEPA and CMEPA in rat and human liver microsomes. These intermediates eventually produce bioactive compounds such as dialkylbenzoquinone imine, which are suggested to have carcinogenic properties (Coleman, Linderman, Hodgson, & Rose, 2000).

Development of Radiosynthesized Herbicides

Radiosynthesis of chloroacetamide herbicides, like acetochlor, and their corresponding safeners (e.g., R-29148) has been studied to facilitate high-specific activity research on their metabolism and mode of action. This research is crucial for understanding the detailed biological impact of these herbicides (Latli & Casida, 1995).

Antibacterial Properties of Related Compounds

Zinc complexes of Schiff bases derived from compounds structurally similar to 2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-propoxyphenyl)methyl]acetamide have been explored for their antibacterial properties. These complexes were tested against pathogenic strains like Escherichia coli and Staphylococcus aureus, showing the potential of chloroacetamide derivatives in medicinal chemistry (Chohan, Scozzafava, & Supuran, 2003).

Agricultural Applications

Chloroacetamides such as alachlor and metazachlor, which are structurally related to this compound, are used as herbicides in various crops. They are effective in controlling annual grasses and broad-leaved weeds in crops like cotton and maize. This demonstrates the utility of chloroacetamide compounds in agricultural practices (Weisshaar & Böger, 1989).

Safety and Hazards

Chloroacetamides can be toxic and may cause irritation to the eyes and skin. They may also cause an allergic reaction .

Properties

IUPAC Name

2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-propoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O4/c1-3-6-23-11-5-4-10(7-12(11)22-2)15(18-13(20)8-16)19-14(21)9-17/h4-5,7,15H,3,6,8-9H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBJCNCTFQNVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(NC(=O)CCl)NC(=O)CCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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